Biphenyl-3-carboxylic acid hydroxyamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-hydroxy-3-phenylbenzamide |
InChI |
InChI=1S/C13H11NO2/c15-13(14-16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,16H,(H,14,15) |
InChI Key |
SEPGPMDDTZHYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NO |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Biphenyl 3 Carboxylic Acid Hydroxyamide
General Synthetic Strategies for Hydroxamic Acids
Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-NH-OH. Their synthesis is a cornerstone of medicinal chemistry due to their ability to chelate metal ions within the active sites of various enzymes. nih.gov
Carboxylic Acid Precursor Functionalization
The most direct and widely employed method for synthesizing hydroxamic acids involves the conversion of a carboxylic acid precursor. researchgate.net This transformation can be achieved through several activation strategies. A common approach is the reaction of the carboxylic acid with an activating agent to form a more reactive intermediate, which is then treated with hydroxylamine (B1172632) or a protected form of it. nih.govnih.gov
Key steps and reagents in this process include:
Activation of the Carboxylic Acid: Carboxylic acids can be converted into more reactive species such as acyl chlorides, mixed anhydrides, or activated esters. nih.goveurjchem.com Reagents like thionyl chloride, oxalyl chloride, or carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide - DCC) are frequently used for this purpose. nih.govnih.gov
Coupling with Hydroxylamine: The activated carboxylic acid derivative is then reacted with hydroxylamine (NH₂OH) or its hydrochloride salt. organic-chemistry.org The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the activated acid, leading to the formation of the hydroxamic acid.
Use of Protected Hydroxylamines: To avoid side reactions and improve yields, protected hydroxylamines are often used. researchgate.net Common protecting groups include tetrahydropyranyl (THP) and trityl (Tr). researchgate.net Following the coupling reaction, a deprotection step is required to yield the final hydroxamic acid. nih.gov
An alternative one-pot method involves the use of coupling reagents that activate the carboxylic acid in situ, followed by the addition of hydroxylamine. nih.gov Reagents like cyanuric chloride have proven effective in this regard. nih.gov
Synthesis of Biphenyl-3-carboxylic Acid Core Structures
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds like biphenyls. gre.ac.ukacs.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. gre.ac.uknobelprize.org
For the synthesis of a biphenyl-3-carboxylic acid core, the reactants would typically be a 3-halobenzoic acid (or its ester) and phenylboronic acid, or alternatively, a 3-boronobenzoic acid (or its ester) and a phenyl halide.
A general representation of the Suzuki-Miyaura coupling for this purpose is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 3-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Biphenyl-3-carboxylic acid |
| 3-Carboxyphenylboronic acid | Bromobenzene | Pd/C | K₂CO₃ | Biphenyl-3-carboxylic acid |
The choice of catalyst, base, solvent, and reaction conditions can significantly influence the yield and purity of the product. acs.orgmdpi.com While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalysts, including those supported on charcoal (Pd/C), offer advantages such as lower cost and easier removal of palladium residues. acs.org
Alternative Synthetic Routes to Biphenyl (B1667301) Carboxylic Acid Precursors
While the Suzuki-Miyaura coupling is a dominant method, other synthetic strategies can also be employed to construct the biphenyl carboxylic acid core.
One alternative involves the Friedel-Crafts acylation of biphenyl. nih.gov However, this method often leads to a mixture of isomers, with the 4-substituted product typically being the major one, making the isolation of the desired 3-substituted isomer challenging.
Another approach is the Diels-Alder reaction followed by dehydration. google.com This method can provide a route to biphenyl compounds from furan (B31954) derivatives and dienophiles. google.com For instance, reacting a 2-substituted furan with benzene (B151609) or toluene, followed by a tandem Diels-Alder/dehydration reaction with a suitable dienophile, can yield biphenyl carboxylic acid precursors. google.com
Furthermore, synthetic routes starting from substituted phenols have been reported. For example, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid has been synthesized from 2-bromo-6-nitrophenol (B84729) through a series of steps including protection of the hydroxyl group, Suzuki coupling, and subsequent reduction and deprotection. google.comgoogle.com
Targeted Derivatization and Analog Generation
To explore the structure-activity relationship and optimize the properties of biphenyl-3-carboxylic acid hydroxyamide, targeted derivatization is a crucial step. This often involves modifications to the hydroxyamide moiety.
Modification of the Hydroxyamide Moiety
The hydroxyamide group (-CONHOH) offers several sites for chemical modification. These modifications can influence the compound's chelating ability, stability, and pharmacokinetic properties.
Common derivatization strategies include:
O-Alkylation/Arylation: The hydroxyl group of the hydroxamic acid can be alkylated or arylated to form O-substituted derivatives. This can alter the pKa of the hydroxamic acid and its interaction with metal ions. nih.gov
N-Alkylation/Arylation: The nitrogen atom of the hydroxyamide can also be substituted. rsc.org This modification can impact the conformational flexibility of the molecule.
Conversion to N-Hydroxythioamides: The carbonyl oxygen can be replaced with sulfur to form the corresponding N-hydroxythioamide. ucf.eduresearchgate.net This can be achieved by treating the N-(benzoyloxy)amide with Lawesson's reagent. ucf.eduresearchgate.net
These derivatization strategies allow for the generation of a library of analogs, which can then be screened for improved biological activity and other desirable properties.
Structural Diversification via Biphenyl Substitutions
The functionalization of the biphenyl core of this compound is a key strategy for modulating its physicochemical and pharmacological properties. The primary method for achieving this structural diversity is through the use of substituted starting materials in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction provides a powerful tool for creating the C-C bond between the two phenyl rings. By selecting appropriately substituted bromobenzoic acids and arylboronic acids, a vast library of biphenyl carboxylic acid precursors can be generated. For example, a study on the synthesis of small molecule biphenyl carboxylic acids as potential anticancer agents utilized a variety of substituted boronic acids in a palladium-catalyzed Suzuki-Miyaura coupling with 1-(4-bromophenyl)cyclopropane-1-carboxylic acid to yield a range of derivatives. ajgreenchem.com This same principle can be applied to the synthesis of substituted biphenyl-3-carboxylic acids.
Research into novel biphenyl compounds bearing a hydroxamic acid moiety as dual inhibitors for PD-L1 and class I HDACs further illustrates the strategic diversification of the biphenyl scaffold. nih.gov In this work, the biphenyl core, considered essential for inhibitory activity, was retained while modifications were introduced at other positions to incorporate the hydroxamic acid group and a linker, aiming to enhance binding affinity and introduce dual-functionality. nih.gov
The versatility of the biphenyl scaffold is also highlighted in studies on O-biphenyl-3-yl carbamates, where structure-activity relationships were explored by introducing various substituents on both the proximal and distal phenyl rings. nih.gov Although the final functional group in that study was a carbamate (B1207046) rather than a hydroxamic acid, the synthetic principles for modifying the biphenyl core are directly transferable.
The following table summarizes examples of substituted biphenyl carboxylic acid derivatives synthesized via Suzuki-Miyaura coupling, illustrating the potential for structural diversification of the precursor to this compound.
| Entry | Bromobenzoic Acid Derivative | Arylboronic Acid Derivative | Resulting Biphenyl Carboxylic Acid |
| 1 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid |
| 2 | 3-Bromobenzoic acid | 4-Chlorophenylboronic acid | 4'-Chloro-[1,1'-biphenyl]-3-carboxylic acid |
| 3 | 3-Bromobenzoic acid | 3-Nitrophenylboronic acid | 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid |
| 4 | 5-Bromo-2-chlorobenzoic acid | Phenylboronic acid | 2'-Chloro-[1,1'-biphenyl]-4-carboxylic acid |
This table is illustrative and provides examples of how substitutions can be introduced onto the biphenyl core.
These examples demonstrate that substituents such as methoxy, chloro, and nitro groups can be readily incorporated into the biphenyl-3-carboxylic acid structure. These modifications can influence the electronic properties, conformation, and potential biological interactions of the final hydroxyamide compound.
Development of Advanced Synthetic Methodologies
Advances in synthetic organic chemistry have led to the development of more efficient, sustainable, and scalable methods for the synthesis of biphenyl compounds, which are directly applicable to the production of this compound and its derivatives.
A significant area of development is in the Suzuki-Miyaura cross-coupling reaction itself. Efforts to create more environmentally friendly processes have led to the use of water as a solvent. For instance, a green synthesis of variously substituted biphenyl carboxylic acids was achieved using a water-soluble fullerene-supported PdCl2 nanocatalyst. dntb.gov.uaresearchgate.net This method allowed for high yields at room temperature, demonstrating a move towards more sustainable chemical manufacturing. dntb.gov.uaresearchgate.net
Furthermore, the development of robust and reusable catalysts is a key focus. The use of Pd/C as a catalyst in a multikilogram-scale synthesis of a biphenyl carboxylic acid derivative highlights the industrial applicability of advanced Suzuki coupling protocols. acs.org This approach not only avoids more expensive and air-sensitive catalysts like Pd(PPh3)4 but also results in lower levels of palladium contamination in the final product. acs.org
The following table outlines some advanced methodologies for the Suzuki-Miyaura coupling reaction applicable to the synthesis of biphenyl-3-carboxylic acid precursors.
| Methodology | Catalyst | Solvent System | Key Advantages |
| Green Synthesis | Water-soluble fullerene-supported PdCl2 | Water | Environmentally friendly, room temperature reaction |
| Scalable Process | Pd/C | Methanol/Water | Inexpensive, robust, low metal contamination, scalable |
| One-Pot Procedure | Pd/C | Methanol/Water | Increased efficiency, reduced waste, high overall yield |
These advancements in synthetic methodology not only facilitate the efficient production of the basic biphenyl-3-carboxylic acid structure but also provide a robust framework for the synthesis of a diverse range of structurally modified analogues. The ability to perform these reactions under greener conditions and on a larger scale is crucial for the potential development of these compounds for various applications.
Molecular and Cellular Mechanisms of Action
Enzyme Inhibition Profiles
The primary mechanism by which biphenyl (B1667301) hydroxamic acids modulate metalloenzymes is through the chelation of the catalytic metal ion, typically zinc (Zn²⁺), within the enzyme's active site. The hydroxamic acid group acts as a bidentate ligand, binding to the zinc ion and preventing it from participating in the catalytic reaction, thereby inhibiting the enzyme. nih.govnih.gov
Histone Deacetylases (HDACs) Biphenyl compounds bearing a hydroxamic acid moiety have been identified as potent dual inhibitors of Programmed death-ligand 1 (PD-L1) and class I HDACs. nih.gov HDACs are key epigenetic regulators that remove acetyl groups from histone proteins, and their inhibition can lead to significant antiproliferative activity against cancer cells by inducing apoptosis and blocking the cell cycle. nih.govbohrium.com In a study of various biphenyl hydroxamic acid derivatives, several compounds demonstrated potent, nanomolar-level inhibition of HDAC2 and HDAC3. nih.govnih.gov The flexible alkyl chains linking the biphenyl scaffold to the hydroxamic acid group were found to contribute more to inhibitory activity than rigid aryl chains. nih.gov
Inhibitory Activity of Biphenyl Hydroxamic Acid Derivatives Against Class I HDACs
| Compound ID | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |
|---|---|---|
| 13 | 41.13 | 22.21 |
| 14 | 27.98 | 14.47 |
| 20 | 36.19 | 14.40 |
| 22 | 96.11 | 70.19 |
Matrix Metalloproteinases (MMPs) MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. dovepress.com The hydroxamic acid group is a well-established zinc-binding group for MMP inhibitors. nih.gov Substituting a carboxylate group with a hydroxamate in an inhibitor scaffold can lead to a significant increase in potency. mdpi.com The inhibitory mechanism involves the hydroxamic acid binding directly to the catalytic zinc ion in the MMP active site. mdpi.com The biphenyl substituent of the inhibitor is able to interact with and fit into the S₁' pocket of the enzyme, an important factor for the binding of the inhibitor. mdpi.com Bifunctional inhibitors based on an arylsulfonamide hydroxamate structure have been developed as potent, nanomolar inhibitors of membrane type 1 MMP (MT1-MMP). unipi.it
UDP-3-O-[R-3-hydroxymyristoyl]-GlcNAc deacetylase (LpxC) LpxC is an essential zinc-dependent enzyme in the biosynthetic pathway of lipid A in most Gram-negative bacteria, making it an attractive target for novel antibiotics. frontiersin.orgnih.gov Potent LpxC inhibitors almost universally contain a group that chelates the active site zinc ion, with hydroxamic acid being a common choice. nih.govresearchgate.net The mechanism of inhibition involves the biphenylacetylene portion of the inhibitor inserting into a hydrophobic channel within LpxC, while the hydroxamic acid group chelates the catalytic zinc ion. nih.gov This binding is further stabilized by hydrogen bonds between the inhibitor and amino acid residues such as T191 and E78 in the active site. nih.gov
Peptide Deformylase (PDF) PDF is a metalloenzyme, essential for bacterial protein synthesis, that removes the formyl group from the N-terminus of newly synthesized polypeptides. nih.gov The enzyme contains a catalytic metal ion (Fe²⁺), and inhibitors frequently utilize a metal-binding pharmacophore. researchgate.netresearchgate.net Hydroxamic acid derivatives have been shown to be potent inhibitors of PDF, with the hydroxamic acid functionality being primarily responsible for the high affinity to the enzyme by chelating the active site metal ion. nih.govresearchgate.net
Tyrosinase Tyrosinase is a metalloenzyme that contains a dicopper cofactor and is centrally involved in the synthesis of melanin (B1238610). mdpi.com Hydroxamic acid has been identified as a potent metal-binding group that interacts with these copper atoms, leading to significant enzyme inhibition. Hydroxamate-containing molecules, including benzohydroxamic acid, which is structurally similar to Biphenyl-3-carboxylic acid hydroxyamide, are potent tyrosinase inhibitors with inhibitory constants (Ki) in the nanomolar range. mdpi.com The mechanism is mediated by the direct binding of the hydroxamic acid moiety to the copper ions in the enzyme's active site. mdpi.com
Inhibitory Constants of Hydroxamic Acids Against Tyrosinase
| Compound | Inhibitory Constant (Kᵢ) |
|---|---|
| Benzohydroxamic acid | 7 nM |
| Vorinostat | 110 nM |
| Panobinostat | 310 nM |
Laccase Laccase is a copper-containing oxidase enzyme found in various organisms. nih.gov It plays a role in processes like cuticle sclerotization in insects. nih.gov Certain biphenol compounds, such as 4,4′-dihydroxy-biphenyl, have been found to be potent inhibitors of laccase. nih.gov Molecular docking studies of biphenyl compounds with the laccase from Trametes versicolor show that the biphenyl core fits within a hydrophobic binding pocket at the T1 copper site, with lipophilic interactions involving the residue HIS458. nih.gov
For other enzymes listed, including Fatty Acid Amide Hydrolase, Urate Transporter 1, Acetylcholinesterase, Butyrylcholinesterase, Succinate Dehydrogenase, and Kallikreins, direct inhibitory activity by this compound has not been established in the reviewed scientific literature. While other biphenyl derivatives have shown activity against some of these targets, they possess different functional groups (e.g., carboxylic acids or carbamates) and thus have different mechanisms of action. nih.govnih.govmdpi.com
Receptor and Biomolecule Interactions
Beyond direct enzyme inhibition, biphenyl hydroxamic acids have been shown to modulate crucial protein-protein interactions involved in cellular signaling. A significant interaction is the disruption of the Programmed death-1/Programmed death-ligand 1 (PD-1/PD-L1) pathway. nih.gov This pathway is a critical immune checkpoint that cancer cells can exploit to evade the host immune system. nih.gov A series of biphenyl compounds featuring a hydroxamic acid group were identified as dual inhibitors of both HDACs and the PD-1/PD-L1 interaction. nih.govnih.gov Compound 22 from this series was the most potent against the PD-1/PD-L1 interaction, with an IC₅₀ value of 12.47 nM. nih.gov
Intracellular Signaling Pathway Modulation
A key cellular mechanism of action for hydroxamic acid derivatives, including those with a biphenyl scaffold, is the induction of apoptosis, or programmed cell death, particularly in cancer cells. nih.govbiorxiv.org The best-characterized anti-proliferative effects of HDAC inhibitors involve the induction of cell cycle arrest and apoptosis. biorxiv.orgbiorxiv.org In studies using MCF-7 breast cancer cells, biphenyl hydroxamic acid derivatives were shown to effectively inhibit proliferation and induce apoptosis. nih.gov This pro-apoptotic effect is a downstream consequence of the compound's primary inhibitory action on targets like HDACs. nih.govscispace.com
Information regarding direct interactions between this compound and the Nuclear Factor-kappa B (NF-κB) signaling pathway is not available in the currently reviewed scientific literature.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Pharmacophoric Elements
The biological activity of biphenyl-3-carboxylic acid hydroxyamide and its analogs, particularly as histone deacetylase (HDAC) inhibitors, is attributed to three key pharmacophoric elements. These elements are characteristic of a typical HDAC inhibitor pharmacophore model and are essential for effective interaction with the target enzyme. nih.govbohrium.com
The three core components are:
A Zinc-Binding Group (ZBG): This is a critical component that chelates the catalytic zinc ion located at the bottom of the active pocket of HDAC enzymes. In the case of this compound, the hydroxyamide moiety (-CONHOH) serves as the ZBG. nih.govbohrium.com The hydroxamic acid functional group is a well-established and potent zinc chelator, forming strong coordinate bonds with the Zn²⁺ ion, which is essential for the enzymatic activity of HDACs. nih.govresearchgate.net
A Linker Moiety: This component connects the ZBG to the surface recognition group and occupies the hydrophobic channel of the enzyme's active site. The length and flexibility of this linker are crucial for optimal positioning of the ZBG and the cap group. In analogs of this compound, this is often a flexible alkyl chain. nih.govnih.gov
A general pharmacophore model for biphenyl (B1667301) hydroxamic acid-based HDAC inhibitors is illustrated below:
| Pharmacophoric Element | Chemical Moiety in this compound Analogs | Primary Function |
| Zinc-Binding Group (ZBG) | Hydroxyamide (-CONHOH) | Chelates the Zn²⁺ ion in the active site of HDACs. bohrium.comnih.gov |
| Linker | Typically a flexible alkyl chain | Connects the ZBG and Cap group, and positions them optimally in the active site. nih.govnih.gov |
| Cap Group | Biphenyl scaffold | Interacts with the surface residues of the enzyme's active site, influencing affinity and selectivity. nih.gov |
Impact of Biphenyl Core Substitutions on Biological Activity
Modifications to the biphenyl core, which serves as the "cap" group, have a significant impact on the biological activity and selectivity of this compound analogs. The position, number, and nature of the substituents on the two phenyl rings can modulate the compound's interaction with the target enzyme.
Systematic studies on related biphenyl derivatives have shown that substitutions on the biphenyl scaffold can lead to enhanced potency and, in some cases, improved isoform selectivity. For instance, in a series of biphenyl-based HDAC inhibitors, the substitution pattern on the biphenyl ring was found to be critical for achieving selectivity for HDAC6 over other HDAC isoforms. drugbank.com
Below is a summary of the observed effects of various substitutions on the biphenyl core of related hydroxamic acid inhibitors:
| Substitution Position | Substituent Type | Effect on Activity/Selectivity | Reference Compound(s) |
| Ortho-position | Bulky groups | Can induce axial chirality, leading to stereoselective interactions with the target. | General principle for biphenyls |
| Para-position of the distal phenyl ring | Electron-donating groups (e.g., -OCH₃) | Can enhance hydrophobic interactions and potentially improve potency. | Biphenyl-4-yl-acrylohydroxamic acid derivatives nih.gov |
| Para-position of the distal phenyl ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Can influence electronic properties and binding interactions. | Biphenyl-4-yl-acrylohydroxamic acid derivatives nih.gov |
| Multiple substitutions | Combination of hydrophobic and hydrogen-bonding groups | Can lead to a more extensive network of interactions with the enzyme, enhancing affinity. | General drug design principles |
Influence of Hydroxyamide Moiety Modifications on Target Affinity and Selectivity
The hydroxyamide group is a cornerstone of the biological activity of this compound, primarily due to its role as a potent zinc-binding group in metalloenzymes like HDACs. researchgate.net Modifications to this moiety can profoundly affect the compound's target affinity and selectivity.
The primary function of the hydroxamic acid is to form a bidentate chelate with the zinc ion in the active site of the enzyme. researchgate.net This interaction is a major contributor to the inhibitory potency of these compounds.
While direct modifications to the hydroxyamide of this compound are not extensively reported in the provided context, general principles from related HDAC inhibitors suggest the following:
N-Alkylation or N-Arylation: Introducing substituents on the nitrogen atom of the hydroxamic acid can alter its chelating properties and steric interactions within the active site. This can lead to a decrease in potency if the substitution hinders the optimal coordination with the zinc ion.
Replacement with other Zinc-Binding Groups: The hydroxamic acid can be replaced with other ZBGs, such as thiols, carboxylic acids, or o-phenylenediamines. nih.gov However, hydroxamic acids are generally considered one of the most potent ZBGs for HDAC inhibition.
Linker Modification: The nature of the linker connecting the hydroxyamide to the biphenyl core is also critical. Studies on biphenyl compounds bearing a hydroxamic acid moiety have shown that a flexible alkyl chain is more favorable for inhibitory activity than a rigid aryl chain. nih.govnih.gov Furthermore, the length of the alkyl chain can influence potency, with a six-carbon chain showing better activity than a five-carbon chain in some instances. nih.gov
The table below summarizes the influence of modifications related to the hydroxyamide moiety on the activity of biphenyl-based HDAC inhibitors:
| Modification | Effect on Activity/Selectivity | Rationale |
| Linker Flexibility | Flexible alkyl linkers are generally more potent than rigid aryl linkers. nih.govnih.gov | Allows for better conformational adaptation within the enzyme's active site. |
| Linker Length | Optimal linker length can enhance potency (e.g., a six-carbon chain may be superior to a five-carbon chain). nih.gov | Ensures proper positioning of the ZBG and cap group for maximal interaction. |
| Replacement of Hydroxyamide | Often leads to reduced potency compared to the parent hydroxamic acid. | Hydroxamic acids are highly efficient zinc chelators. |
Rational Design Strategies for Enhanced Potency and Specificity
The rational design of more potent and specific analogs of this compound is guided by an understanding of the key pharmacophoric elements and the structure-activity relationships discussed in the previous sections. Structure-based drug design, utilizing models of the target enzyme's binding site, is a powerful tool in this process. drugbank.com
Key strategies for enhancing the potency and specificity of biphenyl hydroxamic acid inhibitors include:
Optimization of the Biphenyl "Cap" Group:
Introducing Substituents for Enhanced Interactions: Based on the topology of the enzyme's surface, substituents can be added to the biphenyl rings to form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with specific amino acid residues. This can lead to increased affinity and potentially selectivity for a particular enzyme isoform.
Exploiting Isoform-Specific Pockets: Different HDAC isoforms may have variations in the amino acid residues lining the active site. Designing biphenyl analogs with substituents that can specifically interact with these unique residues is a key strategy for achieving isoform selectivity.
Modification of the Linker:
Fine-tuning Length and Flexibility: Systematically varying the length and rigidity of the linker connecting the biphenyl core and the hydroxyamide can lead to optimal positioning of these key pharmacophores within the active site, thereby maximizing binding affinity. As noted, flexible alkyl chains of a certain length have been shown to be beneficial. nih.gov
Structure-Based Drug Design:
Docking Studies: Computational docking of designed analogs into the crystal structure or homology model of the target enzyme can help predict their binding modes and affinities. This allows for the prioritization of compounds for synthesis and biological evaluation. drugbank.com
Analysis of Co-crystal Structures: If available, the co-crystal structure of a lead compound bound to its target enzyme provides invaluable information about the key interactions, guiding the design of new analogs with improved properties.
Dual-Target Inhibitor Design:
An emerging strategy involves designing single molecules that can inhibit multiple targets. For instance, biphenyl compounds bearing a hydroxamic acid moiety have been designed as dual inhibitors of PD-L1 and HDACs. nih.gov This approach involves incorporating pharmacophoric features for both targets into a single molecular scaffold.
By employing these rational design strategies, it is possible to systematically optimize the structure of this compound to develop analogs with enhanced potency, improved selectivity, and potentially novel therapeutic applications.
Computational Chemistry and Molecular Modeling Approaches
Ligand-Based Drug Design Methodologies (e.g., Pharmacophore Modeling, QSAR)
When the three-dimensional structure of a biological target is unknown, ligand-based drug design methodologies are particularly valuable. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a series of molecules known to be active, it is possible to deduce the key chemical features responsible for their activity and develop a predictive model.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In a 3D-QSAR study on biphenyl (B1667301) derivatives as aromatase inhibitors, a four-point pharmacophore model was developed which included two hydrogen-bond acceptors and two aromatic rings as essential features. nih.gov This model demonstrated a strong correlation between the predicted and actual activities, with a correlation coefficient (R²) of 0.977 for the training set of molecules, indicating a statistically significant and predictive model. nih.gov The predictive power of the model was further confirmed with an external test set, yielding a correlation coefficient (Q²) of 0.946. nih.gov Such models are instrumental in designing new biphenyl derivatives with potentially enhanced inhibitory effects. nih.gov
Similarly, 2D-QSAR studies on biphenyl carboxamide analogs have been used to design novel compounds with analgesic activity. These studies use topological descriptors to identify the structural features critical for anti-inflammatory action. One such study resulted in a QSAR equation with a squared correlation coefficient (r²) of 0.842, indicating a good correlation between the descriptors and the biological activity.
The following table illustrates a typical output from a QSAR study on related biphenyl compounds, showing the relationship between experimental and predicted activities.
| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual |
| Biphenyl-Analog-1 | 7.5 | 7.4 | 0.1 |
| Biphenyl-Analog-2 | 7.2 | 7.3 | -0.1 |
| Biphenyl-Analog-3 | 6.8 | 6.7 | 0.1 |
| Biphenyl-Analog-4 | 6.5 | 6.6 | -0.1 |
| Biphenyl-Analog-5 | 6.1 | 6.0 | 0.1 |
| This table is illustrative and based on data for biphenyl analogs, not Biphenyl-3-carboxylic acid hydroxyamide itself. |
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. unicamp.br The process involves aligning the molecules and then calculating their steric and electrostatic fields at various grid points in space. These field values are then used as descriptors in a partial least squares (PLS) analysis to generate a QSAR model.
In a study of sulfonamide hydroxamic acid HDAC inhibitors, CoMFA was successfully applied to develop a predictive model with a cross-validated correlation coefficient (q²) of 0.704. pku.edu.cn The analysis revealed that the steric field had a more significant impact on bioactivity than the electrostatic field. pku.edu.cn The resulting 3D contour maps from CoMFA provide a visual representation of where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity, thus guiding the design of more potent inhibitors. unicamp.br
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.brnih.gov CoMSIA uses a Gaussian function to calculate the similarity indices, which results in smoother contour maps and can sometimes lead to more robust statistical models compared to CoMFA. nih.gov
For a series of α1A-adrenergic receptor antagonists, both CoMFA and CoMSIA models were developed based on a pharmacophore alignment. The resulting models showed high correlation coefficients, indicating their robustness. nih.gov The CoMSIA model provided detailed insights into the importance of electrostatic, hydrophobic, and hydrogen bonding interactions between the ligands and the receptor. nih.gov Such analyses are invaluable for understanding the nuanced structure-activity relationships and for designing molecules with improved affinity and selectivity.
The table below provides a hypothetical comparison of statistical parameters obtained from CoMFA and CoMSIA studies on a series of related compounds.
| Parameter | CoMFA Model | CoMSIA Model |
| q² (cross-validated r²) | 0.625 | 0.631 |
| r² (non-cross-validated r²) | 0.996 | 0.738 |
| Standard Error of Estimate | 0.043 | 0.298 |
| Field Contributions | Steric: 54.1%, Electrostatic: 45.9% | Steric: 25.4%, Electrostatic: N/A, Hydrophobic: 27.1%, H-Bond Donor: 47.5% |
| This table is illustrative, with data derived from studies on various compound series to demonstrate typical CoMFA/CoMSIA outputs. researchgate.netnanobioletters.com |
Structure-Based Drug Design Methodologies
When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design methods can be employed. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site and evaluating the interaction energy for each conformation using a scoring function.
In a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a related compound, molecular docking against the SARS-CoV-2 protein receptor revealed a binding affinity of -7.6 kcal/mol. nih.gov The analysis of the docked pose showed specific interactions, such as hydrogen bonds and π-donor hydrogen bonds with key amino acid residues in the binding pocket. nih.gov Similarly, docking studies of biphenyl analogues as anti-inflammatory agents have been used to understand their binding mode within the active site of enzymes like cyclooxygenase (COX). researchgate.net
Scoring functions are crucial for ranking the docked poses. They are mathematical functions used to approximate the binding free energy. Various scoring functions exist, each with its own strengths and weaknesses, and their evaluation is critical for the reliability of docking predictions.
The following table illustrates typical interactions and scoring results from a molecular docking study of a related biphenyl compound.
| Target Protein | Ligand | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Estrogen Receptor α | Biphenyl Carboxylic Acid Analog | Thr347, Glu353, Arg394, Met343, Met421 | -9.9 |
| SARS-CoV-2 Omicron Variant | 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | ACP C:61, GLY C:44, LEU C:45 | -7.6 |
| This table is illustrative, based on findings for related biphenyl carboxylic acid derivatives. nih.govajgreenchem.com |
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture obtained from molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding. For biphenyl acetic acid derivatives, MD simulations have been used to study the most stable conformation of the ligand within the binding cavity of the COX-2 protein, confirming the binding mode obtained from docking studies. researchgate.net
Binding free energy calculations are among the most rigorous computational methods for predicting the affinity of a ligand for its target. Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide quantitative predictions of binding affinities. While computationally intensive, these methods are increasingly used in drug discovery to prioritize candidate molecules for synthesis and testing. These calculations are implicitly related to docking and affinity studies, providing a more accurate estimation of the binding strength by considering the thermodynamic factors of the binding process.
Quantum Chemical Calculations for Mechanistic Insights (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure, reactivity, and potential mechanisms of action of molecules like this compound. By modeling the molecule at the atomic level, these methods provide fundamental insights into its chemical behavior. While specific DFT studies on this compound are not extensively available in the public literature, the application of these methods can be understood through research on closely related analogs, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.gov
Methodologies such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set are commonly used to optimize the molecular structure and calculate various electronic properties. nih.gov These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons, which are crucial for the molecule's stability and interactions.
One of the key aspects explored through these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.govphyschemres.org
For instance, in the related compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations have shown that the electron density in the HOMO is primarily located on the biphenyl rings. In contrast, the electron density of the LUMO is concentrated on the benzoic acid portion of the biphenyl group. nih.gov This distribution provides valuable information about the regions of the molecule that are most likely to be involved in electron transfer processes during chemical reactions. The calculated HOMO-LUMO energy gap for this analog was found to be 4.3337 eV. nih.gov
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to provide further mechanistic insights. These descriptors help in quantifying the molecule's reactivity and are instrumental in understanding its behavior in a biological or chemical system.
A representative set of such descriptors calculated for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid is presented in the table below. nih.gov
| Descriptor | Symbol | Value (eV) | Significance |
| Ionization Potential | I | 6.002 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | A | 1.668 | The energy released when an electron is added to the molecule. |
| Electronegativity | χ | 3.835 | The ability of the molecule to attract electrons. |
| Chemical Hardness | η | 2.167 | The resistance of the molecule to change its electron distribution. |
| Chemical Potential | μ | -3.835 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index | ω | 3.534 | A measure of the molecule's ability to act as an electrophile. |
| Chemical Softness | S | 0.231 | The reciprocal of chemical hardness, indicating higher reactivity. |
These quantum chemical calculations provide a theoretical framework for understanding the intrinsic properties of biphenyl derivatives. The insights gained from such studies, including the identification of reactive sites and the quantification of reactivity, are invaluable for rationalizing reaction mechanisms and designing new compounds with desired properties. Similar computational approaches would be directly applicable to this compound to predict its chemical behavior and guide further experimental investigations.
Advanced Analytical and Biophysical Characterization Techniques
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are fundamental for the structural elucidation and verification of Biphenyl-3-carboxylic acid hydroxyamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the atomic structure of the molecule. For this compound, both ¹H and ¹³C NMR spectra would exhibit characteristic signals.
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine protons of the biphenyl (B1667301) ring system. The protons of the hydroxyamide group (-CONHOH) would appear as distinct, exchangeable signals, often broad, with the N-H proton typically resonating downfield (δ 8.5-9.5 ppm) and the O-H proton also in a similar or slightly different region. The exact chemical shifts are sensitive to the solvent, concentration, and temperature. Due to restricted rotation around the C-N amide bond, hydroxamic acids can exist as a mixture of Z and E rotamers, which can lead to a doubling of some NMR signals. lshtm.ac.uk
¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms. The carbonyl carbon (C=O) of the hydroxyamide group is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. lshtm.ac.uk The aromatic carbons would generate a series of signals between δ 120-145 ppm, with the quaternary carbons (linking the two rings and attached to the carbonyl group) showing distinct shifts. rsc.org
Infrared (IR) Spectroscopy The IR spectrum reveals the presence of specific functional groups. For this compound, the key vibrational bands are:
O-H Stretching: A broad absorption band is expected in the region of 3200-2800 cm⁻¹ for the hydroxyl group of the hydroxamic acid.
N-H Stretching: A moderate band around 3300-3100 cm⁻¹ is characteristic of the N-H group.
C=O Stretching: A strong absorption, known as the Amide I band, is anticipated in the range of 1680-1630 cm⁻¹, which is typical for hydroxamic acids.
Aromatic C-H and C=C Stretching: Sharp peaks above 3000 cm⁻¹ correspond to aromatic C-H stretching, while absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the biphenyl rings. usc.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The biphenyl moiety itself has characteristic absorption peaks, typically around 206 nm and 247 nm. usc.edu The presence of the conjugated hydroxamic acid functional group (-CONHOH) acts as a chromophore and is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima, likely into the 250-300 nm range.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₃H₁₁NO₂), the expected exact mass is approximately 227.0790 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. nih.gov The fragmentation pattern in tandem MS (MS/MS) would likely involve cleavage of the amide bond and fragmentation of the biphenyl ring system, providing further structural confirmation.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (multiplets): ~7.0-8.5 ppm; N-H proton (broad): ~8.5-9.5 ppm; O-H proton (broad): variable |
| ¹³C NMR | Carbonyl carbon: ~160-170 ppm; Aromatic carbons: ~120-145 ppm |
| IR | O-H stretch (broad): 3200-2800 cm⁻¹; N-H stretch: 3300-3100 cm⁻¹; C=O stretch: 1680-1630 cm⁻¹ |
| UV-Vis | λₘₐₓ expected >250 nm due to conjugated system |
| HRMS | [M+H]⁺ calculated: ~228.0863 |
Chromatographic Separation and Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))
Chromatographic methods are essential for the purification, separation, and quantitative analysis of this compound from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this nature. A typical HPLC method would involve a C18 stationary phase column. Given the aromatic nature of the compound, a biphenyl stationary phase could also offer enhanced separation and selectivity through π-π interactions. sepscience.comlabrulez.comsepscience.com The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. Detection is typically performed using a UV detector set at one of the compound's absorption maxima. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) For highly sensitive and selective detection, especially in complex biological samples, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of MS. After chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS allows for precise quantification and confirmation of the analyte's identity, even at very low concentrations. nih.govscielo.br
| Parameter | Typical Conditions for HPLC/LC-MS Analysis |
| Column | Reversed-phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 0.2-0.5 mL/min |
| Detection | UV/DAD (e.g., at λₘₐₓ); ESI-MS/MS (MRM mode) |
| Injection Volume | 1-10 µL |
Enzyme Kinetics and Inhibition Assays (e.g., IC₅₀, Kᵢ Determination, Inhibition Type Analysis)
The hydroxamic acid functional group is a well-known zinc-binding group, making compounds like this compound potential inhibitors of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). unl.ptmdpi.com
IC₅₀ Determination The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. To determine the IC₅₀, a series of enzyme assays are performed with a fixed concentration of substrate and varying concentrations of the inhibitor. The enzyme activity is measured, and the IC₅₀ value is calculated as the concentration of inhibitor required to reduce the enzyme's activity by 50%. Recent studies on a series of biphenyl compounds bearing a hydroxamic acid moiety have identified potent dual inhibitors of HDACs and the PD-1/PD-L1 immune checkpoint pathway. nih.govnih.govtandfonline.com For example, a closely related analog, compound 14 in the cited study, showed potent inhibition of HDAC2 and HDAC3 with IC₅₀ values of 27.98 nM and 14.47 nM, respectively. nih.govtandfonline.com
Kᵢ Determination and Inhibition Type Analysis The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex. To determine the Kᵢ and the type of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are conducted by measuring reaction rates at various substrate and inhibitor concentrations. The data are then fitted to kinetic models, often visualized using methods like the Lineweaver-Burk plot. mdpi.com For metalloenzyme inhibitors containing a hydroxamic acid group, the mechanism is often competitive, where the inhibitor binds to the active site and competes with the natural substrate. mdpi.com For example, novel dihydroxamate compounds have been shown to be competitive inhibitors of metallo-β-lactamase from Bacillus anthracis with Kᵢ values in the low micromolar range. mdpi.com
| Parameter | Description | Example from Related Biphenyl Hydroxamic Acids nih.gov |
| IC₅₀ (HDAC2) | Inhibitor concentration for 50% enzyme inhibition | 27.98 nM (Compound 14) |
| IC₅₀ (HDAC3) | Inhibitor concentration for 50% enzyme inhibition | 14.47 nM (Compound 14) |
| IC₅₀ (PD-1/PD-L1) | Inhibitor concentration for 50% interaction inhibition | 88.10 nM (Compound 14) |
| Kᵢ | Dissociation constant of the enzyme-inhibitor complex | Determined via kinetic studies measuring rates at varying [S] and [I] |
| Inhibition Type | Mechanism of inhibition (e.g., competitive) | Often competitive for hydroxamate-based metalloenzyme inhibitors |
Protein-Ligand Interaction Profiling (e.g., Protein Ligand Interaction Profiler (PLIP), Biophysical Assays)
Understanding how this compound interacts with its protein target is key to rational drug design and optimization.
Protein-Ligand Interaction Profiler (PLIP) PLIP is a computational tool used to identify and visualize non-covalent interactions between a ligand and a protein from a 3D structure (either from X-ray crystallography or a molecular docking simulation). nih.govnih.gov For this compound binding to a target like HDAC, a PLIP analysis would likely reveal several key interactions: researchgate.netbiorxiv.org
Metal Coordination: The hydroxamic acid group chelating the catalytic zinc ion in the enzyme's active site.
Hydrogen Bonds: The N-H and O-H groups of the hydroxyamide forming hydrogen bonds with active site residues.
π-Stacking and Hydrophobic Interactions: The biphenyl rings engaging in π-stacking and hydrophobic interactions with aromatic and aliphatic residues in the binding pocket.
Biophysical Assays Experimental biophysical techniques are used to confirm direct binding and quantify the interaction thermodynamics.
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature (Tₘ) upon ligand binding. A shift in Tₘ indicates a direct interaction. This method has been successfully used to confirm the direct binding of hydroxamate-containing molecules to tyrosinase. nih.gov
Fluorescence Polarization (FP): FP assays can be used to measure binding affinities (Kₔ) by monitoring the change in polarization of a fluorescently labeled ligand or protein upon complex formation. This technique has been applied to study the binding kinetics of hydroxamic acid-containing peptides to HDAC complexes. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).
Cellular Assays for Biological Activity (In Vitro Studies)
To assess the biological effects of this compound in a physiological context, various cell-based assays are employed. These assays bridge the gap between biochemical activity and potential therapeutic effect.
Antiproliferative Assays Given the role of targets like HDACs in cancer, a primary in vitro assessment is the compound's ability to inhibit the growth of cancer cells. Assays like the MTT or CCK-8 assay are used to measure cell viability and determine the IC₅₀ value for antiproliferative activity. A study on novel biphenyl hydroxamic acids showed that some analogs possess potent antiproliferative activity against HeLa (cervical), SH-SY5Y (neuroblastoma), and MCF-7 (breast) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.govtandfonline.com
Mechanism of Action Assays To understand how the compound affects cells, more specific assays are used:
Cell Cycle Analysis: Flow cytometry is used to determine if the compound causes cell cycle arrest at specific phases (e.g., G1, S, or G2/M), a common effect of HDAC inhibitors. tandfonline.com
Apoptosis Assays: Techniques like Annexin V/PI staining followed by flow cytometry can quantify the induction of apoptosis (programmed cell death) in treated cells. tandfonline.com
Target Engagement and Modulation: In-cell Westerns or qRT-PCR can be used to confirm that the compound engages its target and modulates downstream pathways. For example, researchers have used qRT-PCR to show that a biphenyl hydroxamic acid derivative can increase the expression of key immune-recruiting chemokines like CXCL10 in cancer cells. nih.govtandfonline.com
| Assay Type | Purpose | Example Finding for a Related Biphenyl Hydroxamic Acid (Compound 22) nih.govtandfonline.com |
| Antiproliferation (CCK-8) | Measure inhibition of cancer cell growth (IC₅₀) | IC₅₀ = 5.95 µM (MCF-7 cells) |
| Cell Cycle Analysis | Determine effect on cell cycle progression | Can be used to detect G2/M arrest |
| Apoptosis Assay | Quantify induction of programmed cell death | Can confirm dose-dependent increase in apoptosis |
| qRT-PCR | Measure changes in gene expression | Can show upregulation of target genes like CXCL10 |
Emerging Research Areas and Future Perspectives
Exploration of Novel Molecular Targets
The therapeutic efficacy of hydroxamic acids is largely attributed to their ability to chelate metal ions, particularly zinc, within the active sites of metalloenzymes. nih.gov Historically, research has predominantly focused on a few well-established target classes. However, the future of Biphenyl-3-carboxylic acid hydroxyamide research lies in expanding this scope to novel and underexplored molecular targets.
Histone deacetylases (HDACs) have been a primary focus, with the hydroxamic acid group acting as a potent zinc-binding group to inhibit these epigenetic regulators. nih.govnih.gov Beyond this, emerging evidence suggests that the hydroxamic acid scaffold is a privileged structure for inhibiting a wider array of metalloenzymes. nih.gov Future research will likely concentrate on identifying and validating new targets for this compound and its derivatives.
Potential novel target classes include:
Metallo-β-lactamases (MBLs): These bacterial enzymes confer resistance to β-lactam antibiotics and rely on zinc ions for their catalytic activity. Hydroxamic acid-containing compounds are being investigated as potential MBL inhibitors to combat antibiotic resistance. mdpi.com
Tyrosinase: This copper-containing enzyme is a key regulator of melanin (B1238610) production. Hydroxamic acids have been identified as potent inhibitors, suggesting a role for derivatives like this compound in treating pigmentation disorders. mdpi.com
UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC): This zinc-dependent enzyme is essential for the biosynthesis of lipid A in Gram-negative bacteria, making it an attractive target for the development of new antibiotics. acs.orgnih.gov
Carbonic Anhydrases and Matrix Metalloproteinases (MMPs): While explored to some extent, the development of isoform-selective inhibitors based on the biphenyl-hydroxamic acid scaffold remains a significant area for future investigation. nih.govacs.org
| Target Class | Metal Cofactor | Therapeutic Area | Reference |
|---|---|---|---|
| Metallo-β-lactamases (MBLs) | Zinc (Zn²⁺) | Infectious Disease (Antibiotic Resistance) | mdpi.com |
| Tyrosinase | Copper (Cu²⁺) | Dermatology (Pigmentation Disorders) | mdpi.com |
| LpxC Deacetylase | Zinc (Zn²⁺) | Infectious Disease (Gram-negative bacteria) | acs.orgnih.gov |
| Carbonic Anhydrases | Zinc (Zn²⁺) | Various (e.g., Glaucoma, Cancer) | nih.gov |
Development of Advanced Synthetic Methodologies for Analog Libraries
The synthesis of diverse and complex chemical libraries is fundamental to modern drug discovery. For this compound, the development of advanced synthetic methodologies is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. While traditional methods for hydroxamic acid synthesis are well-established, future efforts will focus on efficiency, versatility, and the ability to generate large analog libraries.
Conventional synthesis often involves the reaction of hydroxylamine (B1172632) with activated carboxylic acid derivatives like esters or acyl chlorides. acs.orgingentaconnect.com However, these methods can sometimes result in low yields, particularly for complex substrates. nih.gov Advanced strategies are being developed to overcome these limitations.
Key areas of development include:
One-Pot Reactions: Methodologies that combine multiple reaction steps into a single procedure, such as the activation of a carboxylic acid and subsequent coupling with hydroxylamine, improve efficiency and reduce waste. eurjchem.com
Novel Coupling Reagents: The exploration of new and more efficient coupling reagents beyond standard carbodiimides (e.g., EDC) can lead to higher yields and better compatibility with a wider range of functional groups. nih.gov
Solid-Phase Synthesis: Adapting synthetic routes to solid-phase techniques allows for the rapid and automated synthesis of large libraries of analogs, which is invaluable for high-throughput screening. ingentaconnect.com
Use of Protected Hydroxylamines: Employing protected forms of hydroxylamine, such as O-silylated or O-trityl derivatives, can prevent side reactions and allow for synthesis under milder conditions, which is particularly useful for delicate or complex substrates. nih.govnih.govresearchgate.net
Biocatalytic Synthesis: The use of enzymes to catalyze the formation of the hydroxamic acid moiety from amides offers a green and highly specific alternative to traditional chemical methods. acs.org
These advanced methodologies will enable medicinal chemists to systematically modify the biphenyl (B1667301) core, the linker, and other substituents to fine-tune the potency, selectivity, and pharmacokinetic properties of this compound analogs.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To move beyond simple target inhibition and understand the full biological impact of this compound, future research will increasingly rely on the integration of multi-omics data. Systems biology approaches, including proteomics, metabolomics, and transcriptomics, can provide a global view of the cellular response to a compound, revealing not only on-target effects but also off-target activities and downstream pathway modulations.
While specific multi-omics studies on this compound are still emerging, the application of these technologies to other hydroxamic acid inhibitors, such as SAHA, has demonstrated their power. science.gov For instance, serum metabolomics has been used to identify biomarkers of toxicity and understand the metabolic perturbations caused by HDAC inhibition. science.gov
Future applications of multi-omics in this field could include:
Chemoproteomics: Using affinity-based probes to pull down binding partners from cell lysates, thereby identifying both primary and secondary targets of the compound.
Metabolomics: Analyzing changes in the cellular metabolome to understand how enzyme inhibition by this compound affects metabolic pathways, which could be particularly relevant for cancer metabolism.
Transcriptomics (RNA-Seq): Assessing global changes in gene expression to understand the downstream consequences of target engagement, especially for epigenetic modulators like HDAC inhibitors.
By integrating data from these different platforms, researchers can build comprehensive models of the compound's mechanism of action, leading to a better understanding of its therapeutic effects and potential side effects.
Application in Chemical Probe Development
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold is well-suited for development into sophisticated chemical probes. By incorporating specific functionalities, the parent molecule can be transformed into a tool for target identification, imaging, or profiling enzyme activity. nih.gov
Key strategies for developing chemical probes from this scaffold include:
Activity-Based Protein Profiling (ABPP) Probes: These probes typically contain a reactive group ("warhead") that forms a covalent bond with the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection. An analog of this compound could be designed as an ABPP probe to identify its molecular targets in a complex biological system. nih.gov
Imaging Agents: The scaffold can be conjugated to imaging moieties, such as radioisotopes for Positron Emission Tomography (PET), to visualize the distribution and target engagement of the compound in vivo. nih.gov This has been successfully demonstrated for other hydroxamic acid-based HDAC inhibitors. nih.gov
Affinity-Based Probes: By immobilizing a derivative of this compound onto a solid support (e.g., beads), it can be used to capture binding proteins from cell extracts, a technique known as affinity chromatography.
Peptide Microarrays: Hydroxamic acid-modified peptides can be used in microarrays to directly capture and detect enzymes like HDACs, providing a platform to profile isozyme-selective interactions and screen for inhibitors. researchgate.netdoaj.org
The development of such probes will be instrumental in validating novel targets for this compound and deepening the understanding of its role in cellular processes.
Strategies for Overcoming Research Challenges in Hydroxamic Acid Chemistry
Despite their therapeutic promise, compounds containing a hydroxamic acid moiety face several well-documented challenges that can hinder their development. Future research must focus on innovative strategies to mitigate these liabilities.
The primary challenges include:
Metabolic Instability: Hydroxamic acids are susceptible to metabolic degradation, including hydrolysis by esterases (arylesterases and carboxylesterases) and reduction to the corresponding amide. researchgate.net This can lead to high plasma clearance and poor in vivo efficacy. researchgate.net
Potential Mutagenicity and Toxicity: The hydroxamic acid group can undergo a Lossen rearrangement to form a reactive isocyanate species. researchgate.net Furthermore, hydrolysis can release hydroxylamine, which has been reported to be a mutagen. nih.gov The off-target chelation of biologically important metal ions can also contribute to toxicity. researchgate.net
Poor Pharmacokinetics: Issues with bioavailability and rapid clearance are common among this class of compounds, complicating their development as oral therapeutics. researchgate.net
| Challenge | Underlying Cause | Mitigation Strategy | Reference |
|---|---|---|---|
| Metabolic Instability | Hydrolysis by plasma esterases; Reduction to amide | Introduce sterically hindering groups near the hydroxamate; Develop prodrugs; Increase hydrophilicity | researchgate.net |
| Toxicity/Mutagenicity | Lossen rearrangement; Release of hydroxylamine; Off-target metal chelation | Structural modifications to alter electronic properties; Replacement of hydroxamate with bioisosteres | nih.govresearchgate.netresearchgate.net |
| Poor Pharmacokinetics | High plasma clearance; Low bioavailability | Optimize physicochemical properties (e.g., logP, H-bond donors); Prodrug approaches | researchgate.net |
Medicinal chemists are actively developing strategies to address these issues. One approach is to modify the scaffold to sterically hinder the approach of metabolic enzymes to the hydroxamic acid group. Another strategy involves altering the electronic properties of the molecule to disfavor the Lossen rearrangement. researchgate.net Perhaps the most transformative approach is the development of non-hydroxamate bioisosteres—alternative zinc-binding groups that can retain the desired inhibitory activity while exhibiting improved metabolic stability and a better safety profile. researchgate.net The creation of prodrugs that mask the hydroxamic acid moiety until it reaches the target tissue is also a promising avenue of research.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing biphenyl-3-carboxylic acid hydroxyamide derivatives?
Methodological Answer: Biphenyl-3-carboxylic acid derivatives are commonly synthesized via acid chloride intermediates. For example, biphenylcarboxylic acids (e.g., 4-methoxy-5-methylbiphenyl-3-carboxylic acid ) are suspended in thionyl chloride (~10 eq) and refluxed for 30 minutes to form the acid chloride. The chloride is then reacted with amines (2.3 eq) in dichloromethane, followed by washing with aqueous HCl and NaHCO3. Purification involves drying over Na2SO4 and column chromatography . Yield optimization (e.g., 69% for 20 ) requires precise stoichiometry and temperature control.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Safety data sheets (SDS) recommend:
- Inhalation exposure: Move to fresh air; administer artificial respiration if necessary.
- Skin/eye contact: Rinse with water for ≥15 minutes.
- Storage: Use dry, low-temperature conditions to prevent degradation .
Personal protective equipment (PPE) such as gloves, goggles, and lab coats is mandatory. Consult SDS for specific hazards (e.g., melting point: 161–162°C, flash point: 15°C) .
Advanced Research Questions
Q. How can molecular modeling and QSAR studies enhance the design of biphenyl-3-carboxylic acid derivatives as enzyme inhibitors?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) studies leverage substituent effects to predict inhibitory potency. For example:
- Cytochrome P450 inhibition: Substituents like methoxy and methyl groups at positions 4 and 5 of the biphenyl ring enhance selectivity. Molecular docking simulations (e.g., using Glide or AutoDock) validate interactions with enzyme active sites .
- HDAC inhibition: Hydroxamate derivatives (e.g., 7a–7g ) show improved binding affinity when paired with hydrophobic side chains, as confirmed by NMR and ESI-HRMS data .
Q. How can researchers address inconsistent yields and purity in the synthesis of biphenylcarboxamides?
Methodological Answer: Common challenges include:
- Byproduct formation: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess thionyl chloride for complete acid chloride conversion) .
- Purification: Use gradient elution in column chromatography (e.g., hexane/ethyl acetate) or preparative HPLC for polar derivatives. Purity validation via NMR (e.g., δ 2.45 ppm for methyl groups) and mass spectrometry (e.g., m/z 242 [M⁺] for 20 ) is critical .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme inhibition: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP450 assays) and measure IC50 values .
- Antitumor activity: Conduct MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) and compare viability reduction to controls. For example, (III) and (V) derivatives show efficacy against colon and breast cancers .
- Selectivity screening: Test against off-target enzymes (e.g., fatty acid amide hydrolase) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
